



Application of TC-C 14G in Obesity and Appetite Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-C 14G, also known as Compound 14g, is a potent and selective inverse agonist of the Cannabinoid-1 Receptor (CB1R). The CB1R is a key component of the endocannabinoid system, which plays a significant role in regulating appetite, energy balance, and metabolism. Antagonism or inverse agonism of the CB1R has been a therapeutic strategy for the treatment of obesity and related metabolic disorders. **TC-C 14G**, a benzodioxole derivative, has demonstrated efficacy in preclinical models of obesity, making it a valuable research tool for investigating the role of the CB1R in energy homeostasis and as a potential lead compound for anti-obesity drug development.[1][2]

This document provides detailed application notes and protocols for the use of **TC-C 14G** in obesity and appetite research, aimed at researchers, scientists, and drug development professionals.

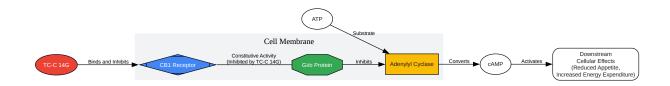
Data Presentation In Vitro and In Vivo Activity of TC-C 14G



Parameter	Species/Cell Line	Value	Assay Type	Reference
Ki	Human (recombinant)	4 nM	CB1R Radioligand Binding Assay	[1]
EC50	Human (HEK293 cells)	11 nM	cAMP Assay (Inverse Agonist Activity)	[1][3]
ID50	Mouse (NMRI)	5 mg/kg	CP-55940- induced Hypothermia Assay	[1]

Signaling Pathway

The primary mechanism of action of **TC-C 14G** is the inverse agonism of the CB1 receptor. In many tissues, the CB1R exhibits constitutive activity, meaning it is active even in the absence of an endogenous ligand. Inverse agonists like **TC-C 14G** not only block the receptor from being activated by agonists but also reduce its basal level of activity. The CB1R is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Inhibition of this pathway by **TC-C 14G** leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels by relieving the inhibition of adenylyl cyclase.



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Caption: TC-C 14G Signaling Pathway at the CB1 Receptor.



Experimental Protocols In Vitro Protocol: cAMP Measurement for CB1R Inverse Agonism

This protocol is designed to determine the inverse agonist activity of **TC-C 14G** at the human CB1 receptor expressed in a cell line such as HEK293.

Materials:

- HEK293 cells stably expressing the human CB1 receptor
- Cell culture medium (e.g., DMEM with 10% FBS)
- Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
- Forskolin
- TC-C 14G
- cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
- 384-well white opaque plates

Procedure:

- Cell Culture: Culture HEK293-hCB1R cells in appropriate medium until they reach 80-90% confluency.
- Cell Seeding: Harvest the cells and seed them into 384-well plates at a predetermined optimal density. Incubate overnight at 37°C in a CO2 incubator.
- Compound Preparation: Prepare a serial dilution of TC-C 14G in assay buffer.
- Assay: a. Remove the culture medium from the wells and add the assay buffer. b. Add the
 diluted TC-C 14G to the respective wells. c. To stimulate adenylyl cyclase and establish a
 baseline of cAMP production for measuring inhibition, add a submaximal concentration of



forskolin to all wells (except for negative controls). d. Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

- cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
- Data Analysis: Plot the cAMP concentration against the logarithm of the TC-C 14G concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Caption: Workflow for the in vitro cAMP Assay.

In Vivo Protocol: Diet-Induced Obesity (DIO) Model in Rats

This protocol describes the evaluation of **TC-C 14G**'s effect on body weight and fat mass in a diet-induced obesity model.[1]

Animals:

Male Sprague-Dawley rats

Materials:

- High-fat diet (HFD; e.g., 45% kcal from fat)
- Standard chow
- TC-C 14G
- Vehicle for oral administration (e.g., 0.5% methylcellulose)
- Oral gavage needles
- Animal scale
- Body composition analyzer (e.g., DEXA or MRI)

Procedure:



- Induction of Obesity: a. House the rats individually and provide ad libitum access to a high-fat diet for a period of several weeks (e.g., 8-12 weeks) to induce obesity. A control group should be maintained on standard chow. b. Monitor body weight regularly.
- Treatment: a. Once the rats on the HFD have reached a significantly higher body weight
 compared to the control group, randomize them into treatment groups (e.g., vehicle control
 and TC-C 14G at various doses). b. Administer TC-C 14G or vehicle daily via oral gavage for
 a specified treatment period (e.g., 4 weeks).
- Data Collection: a. Measure body weight daily. b. Measure food intake daily. c. At the
 beginning and end of the treatment period, measure body composition (fat mass and lean
 mass) using a body composition analyzer.
- Data Analysis: a. Compare the change in body weight, cumulative food intake, and changes in fat and lean mass between the **TC-C 14G**-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).

In Vivo Protocol: CP-55940-Induced Hypothermia in Mice

This assay is used to assess the in vivo target engagement and efficacy of CB1R antagonists or inverse agonists. The CB1R agonist CP-55940 induces a characteristic drop in body temperature (hypothermia), which can be reversed by a CB1R antagonist/inverse agonist.[1]

Animals:

Male NMRI mice

Materials:

- TC-C 14G
- CP-55940 (CB1R agonist)
- · Vehicle for administration
- Rectal thermometer for small rodents
- Animal scale



Procedure:

- Acclimation: Acclimate the mice to the experimental room and handling for at least one hour before the experiment.
- Baseline Temperature: Measure the baseline rectal temperature of each mouse.
- Treatment: a. Administer TC-C 14G or vehicle at various doses (e.g., intraperitoneally or orally). b. After a specific pretreatment time (e.g., 30-60 minutes), administer a dose of CP-55940 known to induce significant hypothermia.
- Temperature Measurement: Measure the rectal temperature at regular intervals (e.g., every 30 minutes) for a period of 2-3 hours after CP-55940 administration.
- Data Analysis: a. Calculate the change in body temperature from baseline for each mouse at each time point. b. Determine the maximum hypothermic effect for each treatment group. c.
 Plot the reversal of hypothermia against the dose of TC-C 14G to calculate the ID50 (the dose required to inhibit the CP-55940 effect by 50%).

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